5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one
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Description
Spiro compounds are a class of organic compounds that have two rings sharing one atom . The “5.5” in the name suggests that the compound has two rings of 5 and 5 atoms respectively. The “9-oxa” and “2-aza” suggest the presence of an oxygen atom and a nitrogen atom in the 9th and 2nd position of the spiro system respectively. The “trifluoromethyl” group is a common functional group in organic chemistry, consisting of three fluorine atoms attached to a carbon atom .
Synthesis Analysis
The synthesis of spiro compounds often involves the use of a Robinson annelation, a chemical reaction used to create a new ring in an organic compound . The reaction involves the condensation of a ketone with a methylene group adjacent to an electron-withdrawing group .Molecular Structure Analysis
The molecular structure of a compound like this would likely be complex due to the presence of multiple rings and functional groups. The spiro system would create a three-dimensional structure, with the oxygen and nitrogen atoms likely contributing to the polarity of the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present. The trifluoromethyl group is known to be a strong electron-withdrawing group, which could make the compound reactive. The presence of the nitrogen and oxygen atoms could also influence the reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Synthetic Approaches to Spiroaminals
Spiroaminals, including structures like 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one, are cores of natural or synthetic products with significant biological activities. The challenge and novelty of their synthesis have led to the development of various strategies, highlighting their potential in scientific research applications (Sinibaldi & Canet, 2008).
Functionalized Trifluoromethylated Spirocyclic Compounds
Ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives were synthesized through a one-pot, multi-component reaction. This showcases the versatility and chemical reactivity of spirocyclic compounds in creating functionalized molecules for diverse research applications (Li et al., 2014).
Spirocyclic Derivatives in Antibacterial Research
Derivatives of 1-oxa-9-azaspiro[5.5]undecane, similar to this compound, were synthesized and tested against bacterial strains. This research emphasizes the application of spirocyclic derivatives in developing new antibacterial agents, particularly against gram-negative and gram-positive bacteria (Lukin et al., 2022).
properties
IUPAC Name |
5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO2/c11-10(12,13)7-5-8(15)14-6-9(7)1-3-16-4-2-9/h7H,1-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLXVNHIFXHOLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC(=O)CC2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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